molecular formula C9H6BrNO2S B1380798 3-Amino-7-bromo-1-benzothiophene-2-carboxylic acid CAS No. 1780193-19-2

3-Amino-7-bromo-1-benzothiophene-2-carboxylic acid

Cat. No. B1380798
CAS RN: 1780193-19-2
M. Wt: 272.12 g/mol
InChI Key: KSJLJHSHHKPYHW-UHFFFAOYSA-N
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Description

3-Amino-7-bromo-1-benzothiophene-2-carboxylic acid is a compound with the molecular weight of 272.12 . It is a benzothiophene derivative, which is a class of compounds that are ubiquitous in nature .


Synthesis Analysis

Benzofuran compounds, which are structurally similar to benzothiophene compounds, can be synthesized using a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling .


Molecular Structure Analysis

Theoretical studies on the molecular geometry, vibrational, pharmaceutical, and electronic properties of benzothiophene derivatives have been carried out using B3LYP hybrid functional with 6-311++G (d,p) as the basis set . The stability of these compounds arises from O-H…O, C-H…O, and S-H…O hydrogen bonding interactions .


Chemical Reactions Analysis

Benzothiophene derivatives can undergo Suzuki-Miyaura reactions with phenylboronic acid (PBA) or 3-thienylboronic acid in the presence of a novel heterogeneous Pd catalyst .

Scientific Research Applications

  • Synthesis Methods and Derivatives :

    • A study by Jayaraman et al. (2010) focused on the synthesis of a similar compound, 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, emphasizing the chemical methods and characterizations used in synthesizing benzothiophene derivatives (Jayaraman et al., 2010).
    • Petrov et al. (2015) explored the synthesis of 1-benzothiophen-2-amines, highlighting the processes and intermediate compounds relevant to the synthesis of benzothiophene derivatives (Petrov et al., 2015).
    • Nakazumi et al. (1990) prepared 2-(Amino-substituted methylene)-2H,3H-1-benzothiophene-3-ones, providing insights into the structural and chemical properties of similar benzothiophene compounds (Nakazumi et al., 1990).
  • Structural and Chemical Analysis :

    • Chapman et al. (1970) examined the preparation and properties of benzothiophene derivatives, which could be relevant to understanding the structural attributes of 3-Amino-7-bromo-1-benzothiophene-2-carboxylic acid (Chapman et al., 1970).
    • Dugarte-Dugarte et al. (2021) reported on the crystal structure of a related compound, 1-benzothiophene-2-carboxylic acid, which could provide valuable information on the crystallographic characteristics of similar compounds (Dugarte-Dugarte et al., 2021).
  • Biological Activity and Applications :

    • Chiriapkin et al. (2021) explored azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, which may share similar biological activities with the compound (Chiriapkin et al., 2021).
    • Queiroz et al. (2009) investigated the antitumoral activity of benzothieno[2,3-c]pyran-1-ones, providing insights into the potential therapeutic applications of benzothiophene derivatives (Queiroz et al., 2009).

Future Directions

Benzofuran compounds, which are structurally similar to benzothiophene compounds, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . They are considered potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

properties

IUPAC Name

3-amino-7-bromo-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2S/c10-5-3-1-2-4-6(11)8(9(12)13)14-7(4)5/h1-3H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJLJHSHHKPYHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)SC(=C2N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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